molecular formula C11H9BrO B8605563 7-bromo-2-methylene-3,4-dihydronaphthalen-1(2H)-one

7-bromo-2-methylene-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B8605563
M. Wt: 237.09 g/mol
InChI Key: PERYXIDPAZMJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08604024B2

Procedure details

A solution of 7-bromo-3,4-dihydronaphthalen-1(2H)-one (2.00 g, 8.89 mmol) in THF (50 mL) was added to a mixture of N-methylanilinium trifluoroacetate (2.95 g, 13.3 mmol) and paraformaldehyde (1.20 g, 40.0 mmol) at rt. The resulting mixture was heated at reflux for 6 hours. The oil bath was removed and the mixture was allowed to cool to rt. Diethyl ether was added to the reaction mixture, which induced the separation of a red gum. The ethereal solution was decanted from the red gum into a separatory funnel and washed with half-saturated sodium bicarbonate solution. The red gum was triturated with diethyl ether, and the resulting ethereal solution was then used to extract the washing water. The combined organic layers were dried over magnesium sulfate. Filtration and concentration of the organic layer afforded a heavy red oil. The oil was purified using silica gel column chromatography (20:1 hexanes/EtOAc) to afford 7-bromo-2-methylene-3,4-dihydronaphthalen-1(2H)-one (0.850 g, 3.59 mmol, 40% yield) as a thick viscous yellow oil. 1H NMR (400 MHz, chloroform-d) δ 8.23 (d, J=2.0 Hz, 1H), 7.60 (dd, J=8.2, 2.1 Hz, 1H), 7.16 (d, J=8.3 Hz, 1H), 6.26 (q, J=1.3 Hz, 1H), 5.50 (q, J=1.7 Hz, 1H), 3.01-2.91 (m, 2H), 2.91-2.82 (m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][C:9]2=[O:12])=[CH:4][CH:3]=1.F[C:14](F)(F)C([O-])=O.C[NH2+]C1C=CC=CC=1.C=O>C1COCC1>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][C:8](=[CH2:14])[C:9]2=[O:12])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C2CCCC(C2=C1)=O
Name
Quantity
2.95 g
Type
reactant
Smiles
FC(C(=O)[O-])(F)F.C[NH2+]C1=CC=CC=C1
Name
Quantity
1.2 g
Type
reactant
Smiles
C=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The oil bath was removed
ADDITION
Type
ADDITION
Details
Diethyl ether was added to the reaction mixture, which
CUSTOM
Type
CUSTOM
Details
the separation of a red gum
CUSTOM
Type
CUSTOM
Details
The ethereal solution was decanted from the red gum into a separatory funnel
WASH
Type
WASH
Details
washed with half-saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The red gum was triturated with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
to extract the washing water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and concentration of the organic layer
CUSTOM
Type
CUSTOM
Details
afforded a heavy red oil
CUSTOM
Type
CUSTOM
Details
The oil was purified

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2CCC(C(C2=C1)=O)=C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.59 mmol
AMOUNT: MASS 0.85 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.